Cas no 83930-33-0 (Urotensin I)
Urotensin I Chemical and Physical Properties
Names and Identifiers
-
- Urotensin I (Catostomuscommersoni) (9CI)
- Urotensin I
- ASN-ASP-ASP-PRO-PRO-ILE-SER-ILE-ASP-LEU-THR-PHE-HIS-LEU-LEU-ARG-ASN-MET-ILE-GLU-MET-ALA-ARG-ILE-GLU-ASN-GLU-ARG-GLU-GLN-ALA-GLY-LEU-ASN-ARG-LYS-TYR-LEU-ASP-GLU-VAL-NH2
- NDDPPISIDLTFHLLRNMIEMARIENEREQAGLNRKYLDEV-NH2
- urotensin i teleost fish
- Urotensin IUrotens
- Catostomus urotensin I
- Urotensin I (Catostomus commersoni) (9CI)
- Urotensin I (Cyprinus carpio), 24-L-isoleucine-27-L-glutamic acid-
- L-Asparaginyl-L-α-aspartyl-L-α-aspartyl-L-prolyl-L-prolyl-L-isoleucyl-L-seryl-L-isoleucyl-L-α-aspartyl-L-leucyl-L-threonyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-methionyl-L-isoleucyl-L-α-glutamyl-L-methionyl-L-alanyl-L-arginyl-L-isoleucyl-L-α-glutamyl-L-asparaginyl-L-α-glutamyl-L-arginyl-L-α-glutamyl-L-glutaminyl-L-alanylglycyl-L-leucyl-L-asparaginyl-L-arginyl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-α-glutamyl-L-valinamide
- Catostomus commersoni urotensin I
- DA-68500
- 83930-33-0
- 9047-54-5
- DTXCID10160669
- DTXSID90238178
-
- MDL: MFCD00082128
- Inchi: InChI=1S/C62H87N13O17/c1-25(2)41-59(86)74-21-17-19-33(74)57(84)70(13)23-35(76)72(15)47(27(5)6)61(88)90-31(11)43(55(82)66-41)68-53(80)37-39(63)49(78)29(9)51-45(37)65-46-38(40(64)50(79)30(10)52(46)92-51)54(81)69-44-32(12)91-62(89)48(28(7)8)73(16)36(77)24-71(14)58(85)34-20-18-22-75(34)60(87)42(26(3)4)67-56(44)83/h25-28,31-34,41-44,47-48,78H,17-24,63-64H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81)/t31-,32-,33+,34+,41-,42-,43+,44+,47+,48+/m1/s1
- InChI Key: VWOCNFIGQGBJNQ-OTXHAXGQSA-N
- SMILES: Cc1c(c(c(c2c1oc-3c(c(=O)c(c(c3n2)C(=O)N[C@H]4[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]5CCCN5C(=O)[C@H](NC4=O)C(C)C)C)C)C(C)C)C)N)C)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)O
Computed Properties
- Exact Mass: 2533.2900585g/mol
- Monoisotopic Mass: 2532.2867036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 41
- Hydrogen Bond Acceptor Count: 41
- Heavy Atom Count: 177
- Rotatable Bond Count: 93
- Complexity: 5650
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 21
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -14.4
- Topological Polar Surface Area: 1220Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.0000
- Melting Point: No data available
- Boiling Point: 1402.8±65.0 °C at 760 mmHg
- Flash Point: 802.2±34.3 °C
Urotensin I Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Urotensin I Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-P1542-500μg |
Urotensin I |
83930-33-0 | 500μg |
¥2600 | 2022-05-30 | ||
| MedChemExpress | HY-P1542-1mg |
Urotensin I |
83930-33-0 | 1mg |
¥4500 | 2022-05-30 | ||
| MedChemExpress | HY-P1542-5mg |
Urotensin I |
83930-33-0 | 5mg |
¥13500 | 2022-05-30 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028925-2.5mg |
Urotensin I,95% |
83930-33-0 | 95% | 2.5mg |
¥6314 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028925-1mg |
Urotensin I,95% |
83930-33-0 | 95% | 1mg |
¥3586 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028925-500ug |
Urotensin I,95% |
83930-33-0 | 95% | 500ug |
¥2102 | 2023-09-07 | |
| ChemScence | CS-0044842-500ug |
Urotensin I |
83930-33-0 | 500ug |
$260.0 | 2022-04-26 | ||
| ChemScence | CS-0044842-1mg |
Urotensin I |
83930-33-0 | 1mg |
$450.0 | 2022-04-26 | ||
| ChemScence | CS-0044842-5mg |
Urotensin I |
83930-33-0 | 5mg |
$1350.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U26540-1mg |
Urotensin I |
83930-33-0 | 95% | 1mg |
¥3588.0 | 2023-09-06 |
Urotensin I Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Urotensin I
Urotensin I (Catostomus commersoni) (9CI): A Comprehensive Overview of CAS 83930-33-0
Urotensin I (Catostomus commersoni) (9CI), with CAS number 83930-33-0, is a bioactive peptide originally isolated from the urophysis of the white sucker fish (Catostomus commersoni). This fascinating compound belongs to the urotensin family of peptides and has garnered significant attention in recent years due to its unique physiological roles and potential therapeutic applications. Researchers are particularly interested in its structural similarities to other bioactive peptides and its evolutionary conservation across species.
The molecular structure of Urotensin I features a highly conserved sequence that shares homology with corticotropin-releasing factor (CRF) and sauvagine. This structural relationship has led to numerous studies investigating its potential roles in stress response regulation. The peptide's receptor binding properties and signal transduction mechanisms have become hot topics in neuroendocrinology research, especially with growing interest in peptide-based therapeutics.
Recent advancements in peptide synthesis technology have made Urotensin I (Catostomus commersoni) more accessible for research purposes. Scientists are particularly interested in its potential applications in studying cardiovascular physiology, given its effects on blood pressure regulation. The compound's unique biological activity profile makes it valuable for investigating fundamental questions about peptide-receptor interactions and evolutionary biology.
From a commercial perspective, the market for specialized research peptides like Urotensin I (CAS 83930-33-0) has expanded significantly. This growth is driven by increasing research into peptide therapeutics and the development of novel drug discovery platforms. The compound's stability and specific biological effects make it particularly valuable for academic and pharmaceutical research applications.
Quality control is paramount when working with Urotensin I (9CI). Researchers should verify the peptide's purity through HPLC analysis and confirm its identity using mass spectrometry. Proper storage conditions (typically at -20°C) are essential to maintain the compound's stability and biological activity over time. These considerations are particularly important given the peptide's sensitivity to enzymatic degradation.
The scientific community continues to uncover new potential applications for Urotensin I (Catostomus commersoni). Recent studies have explored its possible roles in metabolic regulation and its interactions with other neuroendocrine systems. These investigations align with current research trends focusing on the interconnectedness of physiological systems and the development of multi-target therapeutic approaches.
For researchers considering Urotensin I (CAS 83930-33-0) for their studies, it's important to note that the peptide's effects can vary significantly depending on the experimental system and dosage. Comprehensive literature reviews and pilot studies are recommended to optimize experimental conditions. The compound's unique properties make it particularly suitable for comparative endocrinology studies and evolutionary biology research.
As peptide-based therapeutics gain prominence in pharmaceutical development, compounds like Urotensin I (9CI) serve as valuable tools for understanding fundamental biological processes. Its evolutionary conservation across species makes it an interesting subject for studies investigating the molecular basis of physiological adaptation. These aspects contribute to the compound's growing importance in both basic and applied research.
The future research directions for Urotensin I (Catostomus commersoni) may include more detailed investigations of its receptor interactions and potential modifications to enhance its stability or specificity. Such studies could provide valuable insights for drug development programs targeting related physiological pathways. The peptide's unique characteristics continue to make it a subject of interest in multiple research domains.
In conclusion, Urotensin I (CAS 83930-33-0) represents an important research tool with diverse applications in endocrinology, evolutionary biology, and potential therapeutic development. Its unique properties and biological activities ensure its continued relevance in scientific investigations. As research techniques advance and our understanding of peptide biology deepens, this compound will likely remain a valuable asset for researchers exploring neuroendocrine systems and peptide-mediated physiological regulation.
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